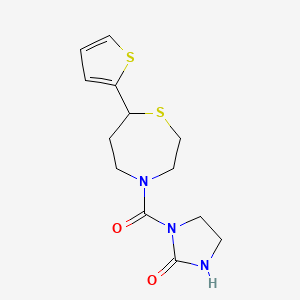
(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a small molecule that has been synthesized and studied for its biochemical and physiological effects, mechanism of action, and future directions in research.
Aplicaciones Científicas De Investigación
(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide has been studied for its potential therapeutic applications in various scientific research fields, including cancer, inflammation, and neurodegenerative diseases. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation in animal models, and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide has been shown to have various biochemical and physiological effects in animal models and cell cultures. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in animal models of arthritis and colitis, and protect against neurodegeneration in animal models of Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide for lab experiments include its small size, ease of synthesis, and potential therapeutic applications in various scientific research fields. However, its limitations include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are many future directions for research on (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide. These include further studies on its mechanism of action, optimization of its therapeutic potential, and development of new derivatives with improved solubility and toxicity profiles. Additionally, (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide could be studied in combination with other drugs or therapies to enhance its therapeutic effects. Finally, (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide could be studied in clinical trials to determine its safety and efficacy in humans.
Conclusion:
(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in research. Further studies on (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide could lead to the development of new therapies for cancer, inflammation, and neurodegenerative diseases.
Métodos De Síntesis
(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-4-yl)acrylamide can be synthesized using a variety of methods, including the reaction of 5-methyl-1,3,4-thiadiazole-2-carboxylic acid with pyridin-4-ylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified using column chromatography or recrystallization.
Propiedades
IUPAC Name |
(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-pyridin-4-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c1-8-14-15-11(17-8)13-10(16)3-2-9-4-6-12-7-5-9/h2-7H,1H3,(H,13,15,16)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCQDSZMNMYZRN-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C=CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)NC(=O)/C=C/C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2891010.png)


![4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride](/img/structure/B2891017.png)




![4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine](/img/structure/B2891025.png)